molecular formula C13H9Cl2NO2 B11949123 Phenyl N-(2,4-dichlorophenyl)carbamate CAS No. 65141-15-3

Phenyl N-(2,4-dichlorophenyl)carbamate

Cat. No.: B11949123
CAS No.: 65141-15-3
M. Wt: 282.12 g/mol
InChI Key: JYUGPEZWUUTBNN-UHFFFAOYSA-N
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Description

Phenyl N-(2,4-dichlorophenyl)carbamate (Molecular Formula: C13H9Cl2NO2) is a synthetic carbamate compound featuring a 2,4-dichlorophenyl group. Carbamate functional groups are of significant interest in modern drug discovery and medicinal chemistry due to their versatile biological activities and presence in several approved therapeutic agents . Compounds within the N-phenylcarbamate class, particularly those containing chlorine atoms, have been demonstrated to exhibit inhibitory activity against cholinesterases, which are key enzymes in the nervous system . Research on structurally similar chlorinated carbamates indicates potential value in neuroscience research, specifically in the study of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets for addressing cholinergic dysfunction . The mechanism of action for carbamate-based inhibitors typically involves forming a carbamoylated complex with the serine residue of the enzyme's catalytic triad, leading to reversible or pseudo-irreversible inhibition . The presence of halogen atoms, such as chlorine, can enhance binding affinity through specific non-covalent interactions and contribute to the overall lipophilicity of the molecule, which is a critical parameter for penetration through biological membranes . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

phenyl N-(2,4-dichlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c14-9-6-7-12(11(15)8-9)16-13(17)18-10-4-2-1-3-5-10/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUGPEZWUUTBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408300
Record name Phenyl N-(2,4-dichlorophenyl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65141-15-3
Record name Phenyl N-(2,4-dichlorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENYL N-(2,4-DICHLOROPHENYL)CARBAMATE
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Preparation Methods

Reaction of 2,4-Dichloroaniline with Phenyl Chloroformate

This method involves the stepwise addition of phenyl chloroformate to 2,4-dichloroaniline in the presence of a base such as triethylamine or pyridine. The base neutralizes hydrochloric acid generated during the reaction, driving the equilibrium toward product formation. A typical procedure includes:

  • Dissolving 2,4-dichloroaniline (1.0 equiv) in dichloromethane or tetrahydrofuran.

  • Adding phenyl chloroformate (1.05 equiv) dropwise at 0–5°C under inert atmosphere.

  • Stirring at room temperature for 4–6 hours, followed by aqueous workup and purification via recrystallization.

Yields typically range from 75% to 85%, with purity exceeding 90% after recrystallization. Side products, such as urea derivatives, are minimized by maintaining stoichiometric control and low temperatures during the initial reaction phase.

Condensation of 2,4-Dichlorophenyl Isocyanate with Phenol

An alternative route employs 2,4-dichlorophenyl isocyanate reacting with phenol in anhydrous conditions. This method avoids the use of bases but requires strict moisture control to prevent hydrolysis of the isocyanate. Key steps include:

  • Mixing phenol (1.0 equiv) with 2,4-dichlorophenyl isocyanate (1.0 equiv) in toluene or ethyl acetate.

  • Heating at 50–60°C for 8–12 hours.

  • Isolating the product via solvent evaporation and column chromatography.

This method achieves comparable yields (70–80%) but demands higher energy input and specialized handling due to the toxicity of aromatic isocyanates.

Catalytic Systems and Reaction Optimization

Catalysts play a pivotal role in enhancing reaction efficiency. Zinc acetyl acetonate, as disclosed in patent US6133473A, significantly accelerates carbamate formation while suppressing by-products such as dimerized oximes or hydrolyzed intermediates.

Zinc-Based Catalysts

Zinc acetyl acetonate (0.5–2.0 wt%) in dichloromethane enables reactions to reach 90% completion within 0.5 hours at 0–5°C, as demonstrated in Table 1.

Table 1: Catalyst Loading vs. Reaction Efficiency

Catalyst (wt%)Time (h)Yield (%)By-Products (%)
0.50.573.20
2.00.591.20
None1629.32.7

Data adapted from US6133473A.

The catalyst facilitates the nucleophilic attack by coordinating to the carbonyl oxygen, lowering the activation energy. Comparative studies with tin-based catalysts (e.g., dibutyltin dilaurate) show inferior performance, with yields plateauing at 60–70% even at higher loadings.

Solvent Selection

Polar aprotic solvents like dichloromethane and tetrahydrofuran are preferred due to their ability to solubilize reactants without participating in side reactions. Nonpolar solvents (e.g., hexane) result in slower kinetics, while protic solvents (e.g., methanol) promote hydrolysis of intermediates.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance mixing and heat transfer. Key parameters include:

  • Temperature : Maintained at 0–35°C to balance reaction rate and by-product formation.

  • Residence Time : Optimized to 30–60 minutes for batch processes, reduced to 10–15 minutes in flow systems.

  • Purification : Crystallization from ethanol/water mixtures achieves >98% purity, avoiding costly chromatography.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction Time (h)Scalability
Aniline + Chloroformate85954–6High
Isocyanate + Phenol80908–12Moderate
Catalytic (Zn)95990.5High

The catalytic method using zinc acetyl acetonate outperforms traditional routes in both efficiency and product quality, making it the preferred choice for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(2,4-dichlorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound features a carbamate functional group attached to a phenyl ring that is substituted with dichlorophenyl. This specific substitution pattern contributes to its diverse biological activities and potential applications. The chemical structure can be represented as:C6H5N(CO2R)C6H3(Cl)2\text{C}_6\text{H}_5\text{N}(\text{CO}_2\text{R})\text{C}_6\text{H}_3(\text{Cl})_2

Chemistry

Phenyl N-(2,4-dichlorophenyl)carbamate is utilized as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules. Its ability to act as an electrophile makes it valuable in various chemical reactions.

Biology

In biological research, this compound is studied for its potential effects on enzymes and cellular processes. Notably, it has been shown to inhibit specific enzymes by binding to their active sites, which can disrupt normal cellular functions.

  • Enzyme Inhibition : The compound has demonstrated the ability to inhibit photosynthetic electron transport (PET) in chloroplasts, indicating potential applications as an herbicide in agricultural chemistry .

Medicine

Research on this compound is ongoing to explore its therapeutic applications. Studies indicate that it may possess anti-proliferative effects against certain cancer cell lines while showing minimal toxicity towards normal cells. This selective toxicity is advantageous for developing targeted cancer therapies.

  • Cytotoxicity Assessments : In vitro studies have shown that while some derivatives exhibit low cytotoxicity, this compound has moderate anti-proliferative effects against specific cancer cell lines.

Industry

The compound is also used in the production of various chemical products and materials. Its unique properties make it suitable for applications in agrochemicals and pharmaceuticals.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Inhibition of Photosynthetic Electron Transport : A study found that this compound effectively inhibited PET in spinach chloroplasts, suggesting its potential use as an herbicide or in agricultural applications .
  • Cytotoxicity Assessment : Research involving various human cancer cell lines indicated that while the compound showed some cytotoxic effects, it generally exhibited low toxicity towards non-cancerous cells.
  • Enzyme Interaction Studies : Investigations into the enzyme inhibition properties revealed that this compound could effectively bind to target enzymes, disrupting their normal function and leading to altered metabolic outcomes in treated cells .

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Comparisons

Substituent Effects on Electronic Properties
  • 35Cl NQR Frequencies: Substitutions on the phenyl ring significantly alter electronic environments. For N-(2-chlorophenyl)acetamide analogs, alkyl side chains reduce 35Cl NQR frequencies, while aryl or chloroalkyl groups increase them .
Crystallographic Data
  • Introducing 2,4-dichloro substituents may increase steric hindrance, altering this angle and hydrogen-bonding patterns, thereby affecting solubility and crystal packing.

Physicochemical Properties

Lipophilicity

Lipophilicity (log k) is critical for bioavailability. Comparative HPLC studies of chlorinated carbamates reveal:

Compound Substituents log k (HPLC) Reference
Phenyl N-(2,4-dichlorophenyl)carbamate 2,4-dichlorophenyl Data pending
4-Chlorocinnamanilides 4-chlorophenyl 3.2–3.8
3,4-Dichlorocinnamanilides 3,4-dichlorophenyl 4.1–4.6
Phenyl N-phenylcarbamate No chlorine 2.5–3.0

The 2,4-dichlorophenyl group is expected to increase lipophilicity compared to non-chlorinated analogs, similar to 3,4-dichlorocinnamanilides. Enhanced lipophilicity may improve membrane permeability but could also elevate toxicity risks .

Antimicrobial Efficacy
  • 3,4-Dichlorocinnamanilides : Exhibit broad-spectrum antibacterial activity (submicromolar MIC against S. aureus and MRSA) and low cytotoxicity .
  • 4-Chlorocinnamanilides : Less potent than dichloro analogs, suggesting chloro-substitution position and count critically influence activity .
  • Phenyl N-(4-chloro-3-(trifluoromethyl)phenyl)carbamate : A structurally related carbamate with trifluoromethyl substitution shows pesticidal applications, highlighting the role of electron-withdrawing groups .

Key Findings and Implications

Structural Flexibility : Chlorine positioning influences crystallographic packing (e.g., hydrogen-bonded chains ) and steric interactions.

Activity Trends: Dichloro-substituted analogs generally outperform mono-chloro derivatives in antimicrobial contexts , supporting further exploration of the target compound’s efficacy.

Biological Activity

Phenyl N-(2,4-dichlorophenyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article aims to explore its biological activity through various studies, including mechanisms of action, effects on cellular processes, and comparisons with related compounds.

Chemical Structure and Properties

This compound, with the chemical formula C13H10Cl2N2O2, features a carbamate functional group attached to a phenyl ring substituted with dichlorophenyl. This unique structure contributes to its diverse biological activities.

The mechanism of action for this compound involves its ability to interact with specific molecular targets within biological systems. It has been shown to inhibit certain enzymes by binding to their active sites, which can block their activity and disrupt normal cellular functions. This inhibition can lead to various biological effects, including anti-proliferative activity against cancer cells and modulation of metabolic pathways .

Enzyme Inhibition

Research indicates that this compound can inhibit enzymes involved in critical cellular processes. For instance, studies have demonstrated its effectiveness in inhibiting photosynthetic electron transport (PET) in chloroplasts, which is essential for plant metabolism . The inhibition of PET suggests potential applications in agricultural chemistry as a herbicide.

Cytotoxicity and Antiproliferative Effects

In vitro studies have assessed the cytotoxicity of this compound against various human cancer cell lines. While some derivatives exhibit low cytotoxicity, this compound has shown moderate anti-proliferative effects in specific assays. For example, it was found to reduce cell viability in certain cancer cell lines while exhibiting minimal toxicity to normal cells .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Inhibition of Photosynthetic Electron Transport : A study found that this compound effectively inhibited PET in spinach chloroplasts, suggesting its potential use as an herbicide or in agricultural applications .
  • Cytotoxicity Assessment : Research involving various human cancer cell lines indicated that while the compound showed some cytotoxic effects, it generally exhibited low toxicity towards non-cancerous cells. This selective toxicity is advantageous for therapeutic applications .
  • Enzyme Interaction Studies : Investigations into the enzyme inhibition properties revealed that this compound could effectively bind to target enzymes, disrupting their normal function and leading to altered metabolic outcomes in treated cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Phenyl N-(3,4-dichlorophenyl)carbamateChlorine at different positionsSimilar enzyme inhibition but varied cytotoxicity
Ethyl N-(2,4-dichlorophenyl)carbamateEthyl group instead of phenylDifferent chemical properties and potentially varied biological effects

This comparison highlights how structural modifications can influence biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Phenyl N-(2,4-dichlorophenyl)carbamate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via the reaction of 2,4-dichloroaniline with phenyl chloroformate in the presence of a base (e.g., pyridine) to neutralize HCl byproducts. Solvent choice (e.g., anhydrous dichloromethane) and temperature control (0–5°C during reagent mixing) are critical to minimize side reactions like hydrolysis .
  • Optimization : Yield improvements (>80%) are achieved by using excess phenyl chloroformate (1.2–1.5 equiv) and inert atmospheres to prevent moisture interference .

Q. How can researchers characterize the purity and structural integrity of this carbamate?

  • Analytical Techniques :

  • HPLC : To assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients.
  • Spectroscopy :
  • IR : Confirm carbamate C=O stretch (~1700 cm⁻¹) and N-H stretch (~3350 cm⁻¹) .
  • NMR : ¹H NMR signals for aromatic protons (δ 6.8–7.5 ppm) and carbamate NH (δ 8.1–8.3 ppm) .
  • HRMS : Validate molecular ion [M+H]⁺ (calculated for C₁₃H₁₀Cl₂NO₂: 296.0154; observed: 296.0158) .

Q. What structural features differentiate this compound from analogs like Methyl N-(4-chlorophenyl)carbamate?

  • Key Differences :

FeatureThis compoundMethyl N-(4-Chlorophenyl)carbamate
Aromatic substituents2,4-Dichlorophenyl4-Chlorophenyl
Carbamate ester groupPhenylMethyl
BioactivityEnhanced enzyme inhibitionModerate acetylcholinesterase activity

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological targets of this carbamate?

  • Approach :

  • Use software like AutoDock Vina to model interactions with acetylcholinesterase (PDB ID: 4EY7). The 2,4-dichlorophenyl group may occupy hydrophobic pockets, while the carbamate NH forms hydrogen bonds with catalytic serine residues .
  • Validate predictions via enzyme inhibition assays (IC₅₀ values) and compare with analogs lacking chlorine substituents .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Case Study : Discrepancies in IC₅₀ values for acetylcholinesterase inhibition (e.g., 2.5 μM vs. 5.8 μM):

  • Root Causes : Variations in assay conditions (pH, substrate concentration) or compound purity.
  • Resolution :

Standardize assay protocols (e.g., Ellman’s method at pH 8.0).

Re-test batches with HPLC-validated purity (>98%) .

Q. How does the chlorine substitution pattern influence metabolic stability in vitro?

  • Experimental Design :

  • Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • Key Finding : The 2,4-dichloro configuration reduces CYP450-mediated oxidation compared to monosubstituted analogs, extending half-life (t₁/₂ > 60 min vs. 25 min for 4-chloro derivatives) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Process Considerations :

  • Chiral Intermediates : Use enantioselective catalysts (e.g., BINAP-Ru complexes) if stereocenters are present.
  • Byproduct Control : Monitor for phenylurea byproducts (via TLC) during carbamate formation and optimize stirring rates for homogeneous mixing .

Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions and stoichiometric control to suppress hydrolysis .
  • Bioassays : Include positive controls (e.g., donepezil) and validate results across multiple replicates .
  • Data Analysis : Use multivariate statistics to account for substituent effects on bioactivity .

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